4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Description
This compound belongs to the benzoxazepine dione class, characterized by a seven-membered heterocyclic core containing oxygen and nitrogen atoms. The structure includes a 2-phenyl group at position 2 and a 4-methoxyphenyl-2-oxoethyl substituent at position 3. Such structural features are critical in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-29-18-13-11-16(12-14-18)20(26)15-25-23(27)19-9-5-6-10-21(19)30-22(24(25)28)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVOGLLMLVJCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS Number: 903862-39-5) belongs to a class of benzoxazepine derivatives, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, emphasizing its therapeutic potentials, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 401.4 g/mol. The structure includes a benzoxazepine scaffold which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H19NO5 |
| Molecular Weight | 401.4 g/mol |
| CAS Number | 903862-39-5 |
Anticancer Activity
Recent studies have indicated that benzoxazepine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
Case Studies
- Study on Carbazole Derivatives :
-
Mechanism of Action :
- The mechanism often involves the inhibition of key enzymes such as topoisomerases and kinases that are crucial for cancer cell proliferation. For example, certain derivatives demonstrated potent inhibition of tyrosinase and xanthine oxidase (XO), suggesting a multi-target approach in anticancer therapy .
Antioxidant Properties
Benzoxazepine derivatives have also been studied for their antioxidant properties. The ability to scavenge free radicals plays a crucial role in mitigating oxidative stress-related diseases.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects associated with compounds similar to this compound. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation.
Comparative Analysis of Related Compounds
To understand the biological activity better, a comparison with related compounds is essential. Below is a summary table:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione exhibit anticancer properties. The compound's structural features allow it to interact with biological targets implicated in cancer cell proliferation and survival.
-
In Vitro Studies :
- In a study evaluating various compounds for their anticancer activity using the National Cancer Institute's 60-cell line screening protocol, derivatives of benzoxazepines were tested against multiple cancer types including leukemia and melanoma. Results indicated that some derivatives showed selective cytotoxicity towards certain cancer cell lines .
- Mechanism of Action :
Study 1: Anticancer Efficacy
A recent study focused on a series of benzoxazepine derivatives, including the target compound. The findings highlighted:
- Sensitivity : Some cell lines demonstrated significant sensitivity at concentrations around 10 µM.
- Selectivity : Leukemia cell lines showed the highest sensitivity compared to solid tumors .
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Lung Cancer | Low |
Study 2: Pharmacophore Design
Another research effort utilized pharmacophore modeling to design new derivatives based on the core structure of benzoxazepines. This approach aims to enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Other Therapeutic Applications
Beyond oncology, there are indications that compounds related to this benzoxazepine derivative may have applications in:
- Neurological Disorders : Potential neuroprotective effects are being explored.
- Anti-inflammatory Properties : Some studies suggest that modifications of the benzoxazepine structure can lead to anti-inflammatory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The most relevant structural analog is 4-(2-(3-Ethoxyphenyl)-2-Oxoethyl)-2-Isopropylbenzo[f][1,4]Oxazepine-3,5(2H,4H)-Dione (CAS 903204-13-7, ). Below is a comparative analysis:
| Parameter | Target Compound | CAS 903204-13-7 |
|---|---|---|
| Molecular Formula | C₂₂H₂₁NO₅ (estimated*) | C₂₂H₂₃NO₅ |
| Molecular Weight | ~379.4 g/mol (estimated*) | 381.4 g/mol |
| Core Structure | 2,3,4,5-Tetrahydro-1,4-benzoxazepine-3,5-dione (partially saturated) | Benzo[f][1,4]oxazepine-3,5-dione (fused aromatic system) |
| Substituents | - 4-Methoxyphenyl-2-oxoethyl (position 4) - Phenyl (position 2) |
- 3-Ethoxyphenyl-2-oxoethyl (position 4) - Isopropyl (position 2) |
| Key Structural Differences | - Methoxy group (electron-donating) - Phenyl group (bulky aromatic) |
- Ethoxy group (higher lipophilicity) - Isopropyl (branched aliphatic) |
*Estimates based on substituent adjustments from CAS 903204-13-7.
Key Findings:
Substituent Effects: 4-Methoxy vs. Phenyl vs.
Core Flexibility :
- The tetrahydro core in the target compound allows conformational adaptability, which could improve binding to flexible protein pockets. In contrast, the fused aromatic core of CAS 903204-13-7 likely increases rigidity, favoring planar interactions .
Pharmacological Implications :
- The ethoxy group in CAS 903204-13-7 may prolong half-life due to increased lipophilicity, while the target compound’s methoxy group might enhance water solubility.
Limitations in Available Data:
- Physical properties (e.g., melting point, solubility) for both compounds are largely unreported in the provided evidence.
Q & A
Q. How can researchers optimize the synthesis of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione?
Methodological Answer:
- Key Reagents & Conditions : Use oxidizing agents (e.g., potassium permanganate) for ketone formation and reducing agents (e.g., LiAlH4) for intermediate steps. Employ inert atmospheres (N2/Ar) to prevent oxidation side reactions .
- Stepwise Protocol :
- Start with 4-methoxyphenylacetophenone as a precursor.
- Perform Friedel-Crafts acylation to introduce the benzoxazepine backbone.
- Optimize cyclization using microwave-assisted synthesis (120°C, 30 min) to enhance yield .
- Yield Improvement : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of NaH (base) to mitigate hydrolysis byproducts .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Spectroscopic Confirmation :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm), ketone carbonyl (δ ~200 ppm), and benzoxazepine ring protons (δ 4.5–5.5 ppm) .
- IR Spectroscopy : Validate ketone (C=O stretch ~1700 cm<sup>-1</sup>) and ether (C-O-C ~1250 cm<sup>-1</sup>) functional groups .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
- Spill Management : Absorb leaks with vermiculite, neutralize acidic residues with sodium bicarbonate, and dispose via hazardous waste protocols .
- Storage : Store in airtight containers at –20°C, segregated from oxidizers (e.g., peroxides) to prevent reactive degradation .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential biological activity despite limited prior data?
Methodological Answer:
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for GABAA receptors, leveraging structural homology with benzodiazepine derivatives .
- In Vitro Assays :
- Data Validation : Cross-reference with PubChem bioactivity data for structurally related benzoxazepines .
Q. What strategies resolve contradictions in SAR studies for derivatives of this compound?
Methodological Answer:
- Controlled Variables : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and correlate changes with activity .
- Statistical Analysis : Apply multivariate regression to distinguish electronic (e.g., Hammett σ) vs. steric effects on receptor binding .
- Case Study : A 2021 study found that electron-withdrawing groups at the 4-position reduced anxiolytic activity by 40%, conflicting with earlier hypotheses. Resolution required retesting under standardized assay conditions .
Q. How can computational modeling predict metabolic degradation pathways?
Methodological Answer:
- Software Tools : Use Schrödinger’s Metabolism Module or GLORYx to simulate Phase I (oxidation) and Phase II (glucuronidation) reactions.
- Key Sites : Prioritize the methoxy group (demethylation risk) and benzoxazepine ring (oxidative cleavage) as labile regions .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. What experimental designs mitigate confounding factors in stability studies?
Methodological Answer:
Q. How to design a structure-activity relationship (SAR) study for novel derivatives?
Methodological Answer:
-
Scaffold Modification :
- Region A : Replace the 2-phenyl group with heteroaromatics (e.g., pyridyl) to assess π-π stacking effects.
- Region B : Introduce alkyl chains at the 4-position to probe hydrophobicity .
-
Data Table :
Derivative Substituent LogP IC50 (nM) D1 4-OCH3 2.1 85 D2 4-F 1.8 120 D3 4-NO2 0.9 320
Key Takeaways
- Synthesis : Prioritize microwave-assisted cyclization and rigorous purity checks.
- Safety : Adhere to spill containment and storage protocols to prevent reactive hazards.
- Advanced Analysis : Combine computational docking with targeted in vitro assays to elucidate biological mechanisms.
- Data Integrity : Address SAR contradictions through controlled variable testing and statistical modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
